- Method for preparing 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine as GS-441524 intermediate for treating feline infectious peritonitis (FIP), China, , ,

Cas no 937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide)

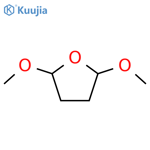

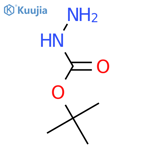

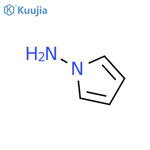

937046-95-2 structure

Nombre del producto:N-(1H-pyrrol-1-yl)(tert-butoxy)formamide

Número CAS:937046-95-2

MF:C9H14N2O2

Megavatios:182.219662189484

MDL:MFCD09863891

CID:844612

PubChem ID:49760548

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Propiedades químicas y físicas

Nombre e identificación

-

- tert-Butyl 1H-pyrrol-1-ylcarbamate

- 1-N-Boc-Aminopyrrole

- Carbamic acid, N-1H-pyrrol-1-yl-, 1,1-dimethylethyl ester

- Pyrrol-1-yl-carbamicacid tert-butyl ester

- N-(1H-pyrrol-1-yl)-carbamic acid tert-butyl ester

- N-(Boc-amino)pyrrole

- QC-728

- SC4442

- PYRROL-1-YL-CARBAMIC ACID TERT-BUTYL ESTER

- 1,1-Dimethylethyl N-1H-pyrrol-1-ylcarbamate (ACI)

- tert-Butyl (1H-pyrrol-1-yl)carbamate

- N-(1H-pyrrol-1-yl)(tert-butoxy)formamide

- 937046-95-2

- EC 810-523-3

- AKOS006314517

- DTXSID40678242

- SY020948

- MFCD09863891

- CS-W001687

- BCP30713

- JDOTVVAIWOCYFL-UHFFFAOYSA-N

- tert-Butyl1H-pyrrol-1-ylcarbamate

- MB07933

- tert-butyl N-pyrrol-1-ylcarbamate

- NS00004420

- EN300-180266

- DB-079666

- 1-(Boc-amino)pyrrole

- AS-54675

- SCHEMBL59469

-

- MDL: MFCD09863891

- Renchi: 1S/C9H14N2O2/c1-9(2,3)13-8(12)10-11-6-4-5-7-11/h4-7H,1-3H3,(H,10,12)

- Clave inchi: JDOTVVAIWOCYFL-UHFFFAOYSA-N

- Sonrisas: O=C(NN1C=CC=C1)OC(C)(C)C

Atributos calculados

- Calidad precisa: 182.10600

- Masa isotópica única: 182.106

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 4

- Complejidad: 181

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.7

- Superficie del Polo topológico: 43.3A^2

Propiedades experimentales

- Denso: 1.06

- índice de refracción: 1.505

- PSA: 43.26000

- Logp: 2.03970

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Información de Seguridad

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM198089-10g |

Pyrrol-1-yl-carbamicacid tert-butyl ester |

937046-95-2 | 95%+ | 10g |

$*** | 2023-05-29 | |

| ChemScence | CS-W001687-25g |

tert-Butyl (1H-pyrrol-1-yl)carbamate |

937046-95-2 | 25g |

$58.0 | 2022-04-26 | ||

| Chemenu | CM198089-50g |

Pyrrol-1-yl-carbamicacid tert-butyl ester |

937046-95-2 | 95%+ | 50g |

$*** | 2023-03-29 | |

| Chemenu | CM198089-100g |

Pyrrol-1-yl-carbamicacid tert-butyl ester |

937046-95-2 | 95%+ | 100g |

$303 | 2021-08-05 | |

| Enamine | EN300-180266-0.5g |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-95-2 | 95% | 0.5g |

$49.0 | 2023-09-19 | |

| Enamine | EN300-180266-5.0g |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-95-2 | 95% | 5g |

$188.0 | 2023-05-26 | |

| eNovation Chemicals LLC | D605614-5G |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-95-2 | 97% | 5g |

$255 | 2023-05-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T914238-250mg |

Tert-Butyl (1H-pyrrol-1-yl)carbamate |

937046-95-2 | 98% | 250mg |

273.60 | 2021-05-17 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY020948-5g |

1-(Boc-amino)pyrrole |

937046-95-2 | ≥95% | 5g |

¥105.0 | 2023-09-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL579-1g |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide |

937046-95-2 | 97% | 1g |

55.0CNY | 2021-07-14 |

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 10 h, rt → 90 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; > 1 h, 90 °C; cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referencia

- Preparation of pyrrolo[2,1-f][1,2,4]triazin-4-ylamines as IGF-1R kinase inhibitors for the treatment of cancer and other hyperproliferative diseases, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; rt → 90 °C; 12 h, 90 °C

Referencia

- Synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, Huaxue Shiji, 2020, 42(5), 608-611

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 h, 85 °C

Referencia

- Dibromides of BOC-protected 1-aminopyrrole and 4-amino-1,2,4-triazole: synthesis, X-ray molecular structure, and NMR behavior, Heterocycles, 2009, 78(1), 117-125

Métodos de producción 5

Condiciones de reacción

Referencia

- Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir, Organic Process Research & Development, 2022, 26(1), 82-90

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt → 90 °C; 1 h, 90 °C; 12 h, 90 °C; 90 °C → 24 °C

1.2 Solvents: Water ; 25 min, 24 °C

1.2 Solvents: Water ; 25 min, 24 °C

Referencia

- Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1,2,4]triazines, Organic Letters, 2011, 13(16), 4204-4207

Métodos de producción 7

Condiciones de reacción

1.1 Catalysts: Hydrochloric acid Solvents: 1,4-Dioxane ; 90 °C

Referencia

- Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor, ChemMedChem, 2018, 13(5), 437-445

Métodos de producción 8

Condiciones de reacción

1.1 Catalysts: Squaraine Solvents: 1,4-Dioxane ; rt; rt → 90 °C; 3 h, pH 6.0, 90 °C; 90 °C → 98 °C; 4 h, 98 °C; 98 °C → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt

Referencia

- Green preparation of remdesivir intermediate 7-iodopyrrolo[2,1-F][1,2,4]triazine-4-amine, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; overnight, rt → 90 °C

Referencia

- N-heterocycle-containing derivative and its pharmaceutical application, China, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referencia

- Pyrrolopyridazines and pyrrolotriazines as janus kinase inhibitors and their preparation and use for the treatment of JAK-associated diseases, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Pyridine , Pyridinium chloride Solvents: 1,4-Dioxane ; 7 h, 102 °C

Referencia

- Preparation of the monohydrate of rogaratinib hydrochloride and solid states thereof, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Referencia

- Preparation of substituted 4-amino-pyrrolotriazine derivatives useful for treating hyper-proliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; > 1 h, 90 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referencia

- Preparation of substituted 4-aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; rt; 20 h, rt → 70 °C

Referencia

- Method for preparing 6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one by esterification, China, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; rt; 48 h, rt → 100 °C

Referencia

- Preparing method and application of tricyclic compounds capable of inhibiting EGFR kinase mutant, China, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: N-Methyl-2-pyrrolidone , Water ; 33 h, 90 °C

Referencia

- Preparation of substituted bicyclic heteroaryls as CRTH2 antagonists, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 20 h, 90 °C; 90 °C → 20 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Referencia

- Preparation of multicyclic heterocycles as Janus kinase inhibitors for treating cancer or modifying an immune response, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; 20 h, 90 °C; 90 °C → 20 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referencia

- Preparation of piperidine derivatives as immunosuppressant for the treatment of diseases associated with pathologic JAK3 activation, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt → 115 °C; 1 h, 115 °C; 115 °C → 95 °C; overnight, 95 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified

1.2 Reagents: Sodium bicarbonate Solvents: Water ; acidified

Referencia

- Preparation of CDK kinase inhibitors, World Intellectual Property Organization, , ,

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Raw materials

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Preparation Products

N-(1H-pyrrol-1-yl)(tert-butoxy)formamide Literatura relevante

-

1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

A. N. Alayón,J. G. Ortega Avila,I. Echeverri Jiménez Food Funct., 2018,9, 1570-1577

937046-95-2 (N-(1H-pyrrol-1-yl)(tert-butoxy)formamide) Productos relacionados

- 2138033-31-3(3-(methoxycarbonyl)thiolane-3-carboxylic acid)

- 2228652-04-6(1-(3-hydroxy-4-nitrophenyl)methylcyclopropane-1-carboxylic acid)

- 5440-22-2(3-Amino-4-methylpentan-2-one hydrochloride)

- 1797618-46-2(1-(2-chlorophenyl)-3-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}urea)

- 924110-52-1(Methyl 3-[[3-[4,6-dimethyl-2-(methylthio)-5-pyrimidinyl]-1-oxopropyl]amino]-2-thiophenecarboxylate)

- 2679822-99-0(rac-(1R,2S)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid)

- 13257-81-3(4-Trimethylsilyloxy-3-penten-2-one)

- 2229361-28-6(2-(3-bromo-4-hydroxyphenyl)ethanethioamide)

- 1245808-27-8((2,2-difluoroethyl)(1,3-dimethyl-1H-pyrazol-4-yl)methylamine)

- 1152546-66-1(1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:937046-95-2)N-(1H-pyrrol-1-yl)(tert-butoxy)formamide

Pureza:99%

Cantidad:250.0g

Precio ($):219.0